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Compound of Interest

Compound Name: LDC4297

Cat. No.: B608500

LDC4297: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase
7 (CDKY7). This document is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential of targeting CDK7.

Chemical Structure and Properties

LDC4297, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-
(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is @ member of the pyrazolotriazine
class of compounds.[1] Its chemical structure is depicted below.

Chemical Structure of LDC4297

Table 1: Chemical and Physical Properties of LDC4297
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Property Value Reference(s)

(R)-N-(2-(1H-pyrazol-1-
l)benzyl)-8-isopropyl-2-

IUPAC Name y). _)_/) Propy [1]
(piperidin-3-yloxy)pyrazolo[1,5-

a][1][2][3]triazin-4-amine

Molecular Formula C23H28N80O [2]

Molecular Weight 432.53 g/mol [2]

CC(C)C1=C2N=C(N=C(NCC3
Canonical SMILES =CC=CC=C3N4C=CN=C4)N2  [4]
N=C1)OC5CNCCC5

N DMSO: = 60 mg/mL (138.72
Solubility _ [4][5]
mM) Water: Insoluble

Appearance White to off-white solid [3]

CAS Number 1453834-21-3 [3]

Mechanism of Action and Signaling Pathways

LDC4297 is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key
regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]

As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and
MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and
CDKS®, thereby driving the cell cycle.[7][8] Additionally, CDK?7 is a subunit of the general
transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA
polymerase Il (RNAP 1), a critical step for transcription initiation and elongation.[7]

By inhibiting CDK7, LDC4297 disrupts these processes. One of the key downstream effects of
LDC4297 is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9]
In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the
expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in
the cell cycle.
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The antiviral activity of LDC4297, particularly against human cytomegalovirus (HCMV), is

attributed to its multifaceted mechanism of action, including the interference with virus-induced
Rb phosphorylation.[9]

Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control,
and the proposed mechanism of action for LDC4297.
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Caption: CDK7's role in transcription as part of the TFIIH complex.
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Caption: CDK7's role in cell cycle progression via CAK complex.

Biological Activity

LDC4297 is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range.
Its selectivity for CDK7 over other CDKs is a key feature.

Table 2: In Vitro Inhibitory Activity of LDC4297

Target IC50 (nM) Reference(s)

CDK7 0.13 5]

LDC4297 has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA
viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).
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Table 3: Antiviral Activity of LDC4297 (EC50 values)

Virus Cell Line EC50 (pM) Reference(s)
Human
Cytomegalovirus HFF 0.0245 [2]
(HCMV)
Herpes Simplex Virus-

HFF 0.02 [3]
1 (HSV-1)
Herpes Simplex Virus-

HFF 0.27 [3]
2 (HSV-2)
Varicella-Zoster Virus

HFF 0.06 [3]
(\74Y)
Epstein-Barr Virus

121 [3]
(EBV)
Human Adenovirus 2
0.25 [3]

(HAdV-2)
Vaccinia Virus - 0.77 [3]
Human
Immunodeficiency - 1.04-1.13 [3]
Virus 1 (HIV-1)
Influenza A Virus - 0.99 [3]

Pharmacokinetic Properties

In vivo studies in mice have provided initial pharmacokinetic data for LDC4297.

Table 4: Pharmacokinetic Parameters of LDC4297 in CD-1 Mice (100 mg/kg, oral
administration)
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Parameter Value Reference(s)
Tmax (h) 0.5 [2][4]
Cmax (ng/mL) 1297.6 [2][4]
t1/2 (h) 1.6 [2][4]
Bioavailability (%) 97.7 [2][4]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize LDC4297.
In Vitro Kinase Inhibition Assay (LANCE TR-FRET)

This assay is used to determine the potency of LDC4297 against CDK7.

o Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay
measures the phosphorylation of a ULight™-labeled peptide substrate by the
CDK7/CycH/MAT1 complex.

e Procedure:

o The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying
concentrations of LDC4297.

o A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the
phosphorylated substrate.

o If phosphorylation occurs, the Eu-donor and ULight™-acceptor are brought into proximity,
resulting in a FRET signal upon excitation.

o The signal is measured, and IC50 values are calculated from the dose-response curves.

[9]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.medchemexpress.com/LDC4297.html
https://www.glpbio.com/ldc4297.html
https://www.medchemexpress.com/LDC4297.html
https://www.glpbio.com/ldc4297.html
https://www.medchemexpress.com/LDC4297.html
https://www.glpbio.com/ldc4297.html
https://www.medchemexpress.com/LDC4297.html
https://www.glpbio.com/ldc4297.html
https://www.benchchem.com/product/b608500?utm_src=pdf-body
https://www.benchchem.com/product/b608500?utm_src=pdf-body
https://www.benchchem.com/product/b608500?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

FRET Signal
(if phosphorylation)

Add Eu-labeled Measure Signal
anti-phospho-Ab i
No FRET Signal

(inhibition)

Start:
CDK7/CycH/MAT1 +
ULight-Substrate +
ATP + LDC4297

Incubation Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.

Antiviral Activity Assay (HCMV GFP-based)

This assay determines the efficacy of LDC4297 in inhibiting viral replication.

e Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to
infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the
extent of viral replication.

e Procedure:

[¢]

HFFs are infected with the GFP-expressing HCMV.

The infected cells are treated with various concentrations of LDC4297.

o

o

After a defined incubation period (e.g., 7 days), the cells are lysed.

[¢]

The GFP fluorescence is quantified using a fluorometer.

[¢]

EC50 values are determined from the dose-response inhibition of GFP expression.[9]

Cytotoxicity Assay (Trypan Blue Exclusion)

This assay assesses the toxicity of LDC4297 to cells.

e Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while
non-viable cells take up the dye and appear blue.
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e Procedure:

o

Cells are incubated with a range of LDC4297 concentrations for a specific duration.

[¢]

The cells are then stained with a trypan blue solution.

[¢]

The number of viable (unstained) and non-viable (blue) cells is counted using a
hemocytometer or an automated cell counter.

[¢]

The percentage of viable cells is calculated to determine the cytotoxic concentration 50
(CC50).[4]

Synthesis

A detailed, step-by-step synthesis protocol for LDC4297 is not publicly available in the
reviewed literature. The compound was developed by the Lead Discovery Center GmbH
through a medicinal chemistry optimization campaign starting from a kinase-biased compound
library.[9][10] The synthesis is likely a multi-step process typical for complex heterocyclic
molecules, but specific reaction conditions, intermediates, and purification methods have not
been disclosed.

Conclusion

LDC4297 is a highly potent and selective inhibitor of CDK7 with significant potential as a
research tool and a lead compound for the development of novel therapeutics. Its dual
mechanism of action, affecting both transcription and cell cycle progression, makes it a
compelling candidate for oncology and antiviral drug discovery. Further research is warranted
to fully elucidate its therapeutic potential and to develop optimized analogs with improved
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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